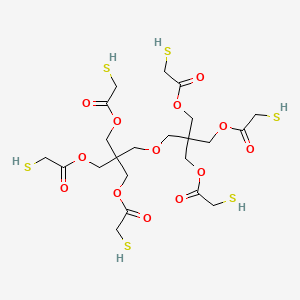
2-((3-((Mercaptoacetyl)oxy)-2,2-bis(((mercaptoacetyl)oxy)methyl)propoxy)methyl)-2-(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-((Mercaptoacetyl)oxy)-2,2-bis(((mercaptoacetyl)oxy)methyl)propoxy)methyl)-2-(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate) is a complex organic compound characterized by multiple mercaptoacetyl groups. These groups are known for their thiol (-SH) functionality, which is significant in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-((Mercaptoacetyl)oxy)-2,2-bis(((mercaptoacetyl)oxy)methyl)propoxy)methyl)-2-(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate) typically involves the esterification of mercaptoacetic acid with a polyhydroxy compound. The reaction conditions often include:
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Reaction Time: Several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Solvents: Aqueous or organic solvents depending on the reaction.
Major Products
Oxidation: Formation of disulfide-linked compounds.
Reduction: Regeneration of thiol groups.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Thiol groups can inhibit enzymes by binding to active site cysteine residues.
Protein Modification: Used in the modification of proteins through thiol-disulfide exchange reactions.
Medicine
Drug Development: Potential use in developing drugs targeting thiol-containing enzymes.
Diagnostics: Used in assays to detect thiol-containing biomolecules.
Industry
Polymer Chemistry: Used in the synthesis of thiol-functionalized polymers.
Material Science: Application in the development of thiol-based self-assembled monolayers.
Wirkmechanismus
The compound exerts its effects primarily through the reactivity of its thiol groups. These groups can form covalent bonds with various molecular targets, including:
Proteins: By forming disulfide bonds with cysteine residues.
Metals: By coordinating with metal ions in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dithiodiethanol: Contains disulfide linkages instead of multiple thiol groups.
Thioglycolic Acid: A simpler thiol-containing compound.
Uniqueness
The uniqueness of 2-((3-((Mercaptoacetyl)oxy)-2,2-bis(((mercaptoacetyl)oxy)methyl)propoxy)methyl)-2-(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate) lies in its multiple thiol functionalities, which provide a high degree of reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
33250-21-4 |
|---|---|
Molekularformel |
C22H34O13S6 |
Molekulargewicht |
698.9 g/mol |
IUPAC-Name |
[3-(2-sulfanylacetyl)oxy-2-[[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propoxy]methyl]-2-[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate |
InChI |
InChI=1S/C22H34O13S6/c23-15(1-36)30-9-21(10-31-16(24)2-37,11-32-17(25)3-38)7-29-8-22(12-33-18(26)4-39,13-34-19(27)5-40)14-35-20(28)6-41/h36-41H,1-14H2 |
InChI-Schlüssel |
ZJTNQTIDXPFTDL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)OCC(COCC(COC(=O)CS)(COC(=O)CS)COC(=O)CS)(COC(=O)CS)COC(=O)CS)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


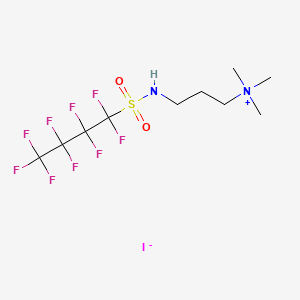
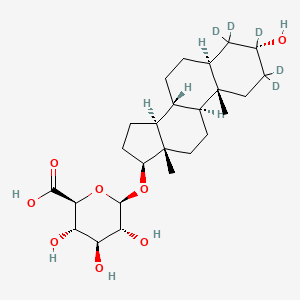
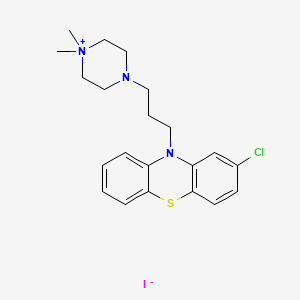

![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-](/img/structure/B13418184.png)
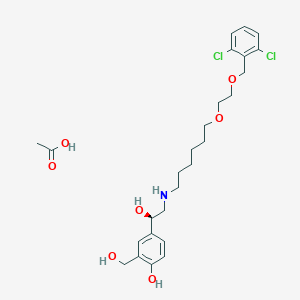
![L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester](/img/structure/B13418202.png)
![N-[(4-methylphenyl)methyl]cyclohexanamine](/img/structure/B13418212.png)
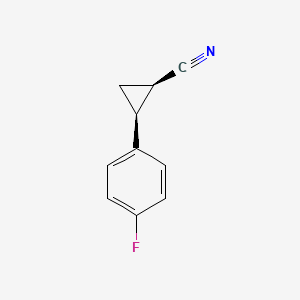
![2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B13418220.png)
![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt](/img/structure/B13418223.png)
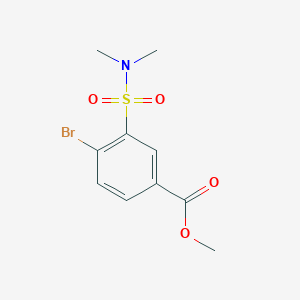
![(3R)-3-[2-[2-benzyl-6-[4-[(3R,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]phenyl]pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B13418250.png)
![2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid](/img/structure/B13418251.png)
